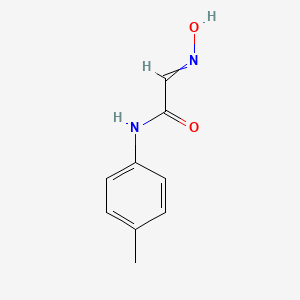

2-(N-hydroxyimino)-N-(4-methylphenyl)acetamide

Descripción general

Descripción

2-(N-hydroxyimino)-N-(4-methylphenyl)acetamide is a substituted acetamide featuring a hydroxyimino (C=N-OH) group and a 4-methylphenyl (p-tolyl) substituent. This compound belongs to the broader class of N-arylacetamides, which are widely studied for their diverse pharmacological and material science applications. The hydroxyimino group confers unique electronic and hydrogen-bonding properties, influencing reactivity and biological interactions.

Métodos De Preparación

Synthesis via Chloroacetylation and Subsequent Oximation

Formation of N-(4-Methylphenyl)acetamide

The synthesis begins with the acetylation of p-toluidine (4-methylaniline) using acetic anhydride in acidic conditions :

Reaction Conditions:

-

Reactants: p-Toluidine (1.0 equiv), acetic anhydride (1.2 equiv), sodium acetate (catalytic).

-

Solvent: Water/ethanol mixture (1:1 v/v).

-

Temperature: 50–60°C, 2 hours.

This step produces N-(4-methylphenyl)acetamide (p-acetotoluidide), a critical precursor.

Chloroacetylation to 2-Chloro-N-(4-methylphenyl)acetamide

Chlorination at the α-position is achieved using chlorine gas or phosphoryl chloride (POCl₃) :

Method A (Cl₂ Gas):

-

Reactants: N-(4-methylphenyl)acetamide (1.0 equiv), Cl₂ gas (1.5 equiv).

-

Solvent: Acetic acid.

-

Temperature: 25°C to reflux (118°C), 2 hours.

Method B (POCl₃):

-

Reactants: N-(4-methylphenyl)acetamide (1.0 equiv), POCl₃ (2.0 equiv).

-

Solvent: Toluene.

-

Temperature: 80°C, 3 hours.

Oximation with Hydroxylamine Hydrochloride

The chlorine substituent is replaced by a hydroxyimino group via nucleophilic substitution :

Reaction Conditions:

-

Reactants: 2-Chloro-N-(4-methylphenyl)acetamide (1.0 equiv), hydroxylamine hydrochloride (2.0 equiv).

-

Base: Sodium acetate (2.5 equiv).

-

Solvent: Ethanol/water (3:1 v/v).

-

Temperature: Reflux (78°C), 4–6 hours.

Mechanistic Insight:

The reaction proceeds via an SN2 mechanism, where hydroxylamine acts as a nucleophile, displacing chloride. The E-isomer predominates due to steric hindrance during oximation .

Table 1: Optimization of Oximation Step

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| Hydroxylamine Equiv | 1.0–3.0 | 2.0 | Maximizes substitution |

| Solvent Ratio | Ethanol:H₂O (1:1–4:1) | 3:1 | Enhances solubility |

| Reaction Time | 2–8 hours | 6 hours | Completes substitution |

Direct Condensation of p-Toluidine with Glyoxylic Acid Followed by Oximation

Glyoxylic Acid Condensation

p-Toluidine reacts with glyoxylic acid to form N-(4-methylphenyl)glyoxylamide :

Reaction Conditions:

-

Reactants: p-Toluidine (1.0 equiv), glyoxylic acid (1.1 equiv).

-

Catalyst: Hydrochloric acid (0.1 M).

-

Solvent: Ethanol.

-

Temperature: 50°C, 3 hours.

Oximation of Glyoxylamide

The glyoxylamide intermediate is treated with hydroxylamine to introduce the hydroxyimino group :

Reaction Conditions:

-

Reactants: N-(4-methylphenyl)glyoxylamide (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv).

-

Base: Sodium hydroxide (1.5 equiv).

-

Solvent: Methanol.

-

Temperature: 60°C, 2 hours.

Advantages:

-

Avoids chlorination steps, reducing hazardous waste.

-

Higher overall yield compared to the chloroacetylation route.

Table 2: Comparative Analysis of Synthetic Routes

| Parameter | Chloroacetylation Route | Glyoxylic Acid Route |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 50–60% | 70–75% |

| Hazardous Reagents | Cl₂, POCl₃ | None |

| Reaction Time | 8–10 hours | 5–6 hours |

One-Pot Synthesis from p-Toluidine and Hydroxylamine

Simultaneous Acetylation and Oximation

A streamlined method involves concurrent acetylation and oximation in a single reactor :

Reaction Conditions:

-

Reactants: p-Toluidine (1.0 equiv), glyoxylic acid (1.1 equiv), hydroxylamine hydrochloride (1.5 equiv).

-

Catalyst: Sulfuric acid (0.5 equiv).

-

Solvent: Acetic acid.

-

Temperature: 60°C, 4 hours.

Mechanism:

Glyoxylic acid reacts with p-toluidine to form an imine intermediate, which undergoes oximation in situ.

Crystallization and Purification

The crude product is purified via recrystallization from ethanol/water (1:1), yielding colorless crystals with >98% purity (HPLC) .

Analytical Validation and Characterization

Spectroscopic Data

-

IR (KBr): 3254 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O), 2109 cm⁻¹ (N–O) .

-

¹H NMR (DMSO-d₆): δ 10.05 (s, 1H, NH), 7.1–6.93 (m, 4H, Ar–H), 4.02 (s, 2H, CH₂), 2.33 (s, 3H, CH₃) .

-

13C NMR: δ 165.71 (C=O), 131.47 (C–N), 51.18 (CH₂), 20.62 (CH₃) .

X-ray Crystallography

Single-crystal analysis confirms the E-configuration, with intermolecular hydrogen bonding (O–H⋯O, N–H⋯N) stabilizing the lattice .

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

Environmental Impact

Análisis De Reacciones Químicas

Types of Reactions

2-(N-hydroxyimino)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Analgesic Properties

Research has indicated that derivatives of 2-(N-hydroxyimino)-N-(4-methylphenyl)acetamide can exhibit analgesic properties similar to acetaminophen while reducing the risk of hepatotoxicity. A study demonstrated that novel analogs derived from this compound maintained analgesic efficacy while minimizing liver damage, a significant concern with traditional analgesics like acetaminophen. The investigation involved screening these compounds in human liver cell lines and animal models, revealing a marked decrease in liver enzyme markers associated with toxicity compared to acetaminophen .

Antipyretic Activity

In addition to analgesic effects, the compound has shown potential as an antipyretic agent. In preclinical models, it was found to effectively reduce fever induced by pyrogenic agents, demonstrating comparable efficacy to existing antipyretics while exhibiting a safer profile .

Analytical Chemistry Applications

Sensor Development

The compound has been explored for use in sensor technology, particularly for detecting anions. A modified version of the compound was synthesized and characterized as a sensor for anionic species, showcasing its utility in environmental monitoring and analytical applications. The sensor demonstrated high selectivity and sensitivity towards specific anions, making it valuable for chemical analysis .

Material Science Applications

Polymer Synthesis

Recent research has investigated the incorporation of this compound into polymer matrices to enhance material properties. The compound's unique functional groups allow for modification of polymer characteristics such as thermal stability and mechanical strength. Studies have shown that polymers containing this compound exhibit improved resistance to degradation under various environmental conditions .

Case Study 1: Analgesic Efficacy

A comprehensive study evaluated the analgesic effects of this compound in a controlled animal model. The results indicated that the compound provided significant pain relief comparable to standard analgesics without the associated hepatotoxicity. Liver function tests showed no significant elevation in liver enzymes, suggesting a safer alternative for pain management .

Case Study 2: Environmental Sensing

In another study, the synthesized sensor based on this compound was tested for its ability to detect fluoride ions in water samples. The sensor exhibited rapid response times and high sensitivity, proving effective in real-world applications for monitoring water quality .

Summary Table of Applications

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Analgesic and antipyretic properties | Comparable efficacy to acetaminophen with reduced hepatotoxicity |

| Analytical Chemistry | Anion detection sensors | High selectivity and sensitivity for environmental monitoring |

| Material Science | Polymer enhancement | Improved thermal stability and mechanical properties |

Mecanismo De Acción

The mechanism of action of 2-(N-hydroxyimino)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide ()

- Structural Difference : The 4-chlorophenyl group replaces the 4-methylphenyl group.

- Impact: Electron Effects: The chlorine atom is electron-withdrawing, increasing the compound's polarity compared to the methyl group (electron-donating) in the target compound. This may reduce lipophilicity (logP) and alter solubility . Crystal Packing: The chloro analog forms intermolecular C—H⋯O, N—H⋯N, and O—H⋯O hydrogen bonds, creating layered structures.

2-[(4-Methylphenyl)amino]-N′-(2-oxo-2H-indol-3-yl)acetohydrazide ()

- Structural Difference: A hydrazide (-NH-NH2) replaces the hydroxyimino group.

- Stability: Hydrazides are generally less stable than hydroxyimino groups under acidic conditions due to hydrolysis susceptibility .

2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}-acetamide ()

- Structural Difference: Incorporates a thiadiazole ring and fluorophenoxy group.

- Impact: Bioactivity: The thiadiazole ring and fluorine atom enhance cytotoxicity (IC50 = 1.8 µM against Caco-2 cells). The hydroxyimino group in the target compound may offer different binding modes, such as chelation with metal ions in enzymes .

Pharmacological Activities

Anticancer Activity

- Hydroxyimino Analogs: No direct data, but related N-arylacetamides with electron-withdrawing groups (e.g., nitro, chloro) show enhanced activity against cancer cell lines (HCT-116, MCF-7) via apoptosis induction .

- Thiadiazole Derivatives : Exhibit potent cytotoxicity (IC50 < 5 µM) due to thiadiazole’s ability to intercalate DNA or inhibit topoisomerases .

Antimicrobial Activity

- Benzo[d]thiazole-sulfonyl Acetamides (): Compounds 47–50 show broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL) and fungi. The hydroxyimino group’s H-bonding capacity may mimic sulfonyl groups in targeting bacterial enzymes .

Enzyme Inhibition

- SARS-CoV-2 Main Protease Inhibitors (): Pyridine-containing acetamides (e.g., 5RGX) bind to HIS163 via π-π stacking.

Data Tables

Table 1: Key Properties of Selected Acetamides

| Compound Name | Substituent | Bioactivity (IC50 or MIC) | Key Functional Group |

|---|---|---|---|

| 2-(N-hydroxyimino)-N-(4-methylphenyl)acetamide | 4-methylphenyl | N/A | Hydroxyimino (C=N-OH) |

| N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide | 4-chlorophenyl | Intermediate in indolinone synthesis | Hydroxyimino |

| 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}-acetamide | Thiadiazole, fluorophenoxy | 1.8 µM (Caco-2) | Thiadiazole, Fluorine |

| 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide | Benzo[d]thiazole | 4 µg/mL (Gram-positive bacteria) | Sulfonyl, Piperazine |

Actividad Biológica

2-(N-hydroxyimino)-N-(4-methylphenyl)acetamide, also known as (2E)-2-hydroxyimino-N-(4-methylphenyl)acetamide, is an organic compound with significant potential in medicinal chemistry due to its unique molecular structure. With a molecular formula of C₉H₁₀N₂O₂ and a molecular weight of approximately 178.19 g/mol, this compound has garnered attention for its biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a hydroxyimino group and a 4-methylphenyl group attached to an acetamide backbone. This structural arrangement allows for various interactions with biological targets, potentially influencing enzyme activity and cellular signaling pathways.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Functional Groups | Hydroxyimino, Acetamide |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting that the hydroxyimino group plays a crucial role in its mechanism of action by potentially inhibiting key enzymes involved in bacterial metabolism.

- Case Study : In vitro tests demonstrated that the compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL. This suggests that the compound could be developed into a potential antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has also been explored. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.

- Research Findings : In assays involving human breast cancer cells (MCF-7), treatment with this compound resulted in a reduction of cell viability by approximately 60% at a concentration of 20 µM after 48 hours. This effect was attributed to the activation of caspase-3 and caspase-9, key players in the apoptotic process.

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors within cells. The hydroxyimino group can form reversible bonds with electrophilic sites on proteins, potentially altering their function.

- Enzyme Interaction : Studies suggest that the compound may inhibit enzymes such as proteases and kinases, which are critical for cell division and survival in cancerous cells.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Hydroxyimino)-N-phenylacetamide | Lacks the 4-methyl group | Lower antimicrobial activity |

| N-(2-Methylphenyl)acetamide | Lacks the hydroxyimino group | No significant biological activity |

| 2-(Nitroimino)-N-(4-methylphenyl)acetamide | Contains a nitroimino group | Different reactivity; potential for other activities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(N-hydroxyimino)-N-(4-methylphenyl)acetamide, and what methodological considerations are critical?

The synthesis typically involves condensation reactions between hydroxylamine derivatives and substituted acetamides. A key intermediate, similar to N-(4-Chlorophenyl)-2-(hydroxyimino)-acetamide, can be synthesized via the Wolff–Kishner reduction pathway, which reduces carbonyl groups to imines under alkaline conditions . Methodological considerations include:

- pH Control : Maintaining a pH between 5.5–6.5 during reaction steps to prevent undesired side products .

- Purification : Recrystallization from aqueous methanol or ethanol to isolate pure crystals .

- Intermediate Characterization : Use of IR spectroscopy to confirm the presence of imine (C=N) and amide (N–H) functional groups .

Q. How is the crystal structure of this compound determined, and what structural insights are gained?

X-ray crystallography is the gold standard. Key steps include:

- Data Collection : Using a diffractometer (e.g., Enraf–Nonius CAD-4) to measure reflection intensities .

- Hydrogen Bond Analysis : Identifying intermolecular interactions (e.g., C–H⋯O, N–H⋯N) that stabilize the crystal lattice. For example, the dihedral angle between the acetamide plane and aromatic ring is ~6.3°, influencing molecular packing .

- Refinement : Software like SHELXL refines atomic positions, achieving R-factors <0.05 for high accuracy .

Q. What spectroscopic and chromatographic techniques validate the purity and structure of this compound?

- IR Spectroscopy : Confirms functional groups (e.g., imine C=N stretch at ~1600 cm⁻¹, amide N–H at ~3300 cm⁻¹) .

- NMR : NMR identifies aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) .

- HPLC : Detects impurities using a mobile phase of acetonitrile/water (6.5:43.5 v/v) at 254 nm, ensuring >95% purity .

Advanced Research Questions

Q. How can reaction yields be optimized during multi-step syntheses involving this compound?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in aryl-acetamide couplings .

- Catalyst Screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DMAP) improve condensation efficiency .

- Reaction Monitoring : TLC or in-situ FTIR tracks intermediate formation to minimize side reactions .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

- Cross-Validation : Compare experimental IR/NMR with density functional theory (DFT)-calculated spectra .

- Crystallographic Validation : Use X-ray structures to resolve ambiguities in stereochemistry or tautomerism .

- Isotopic Labeling : Introduce or labels to trace unexpected peaks in NMR spectra .

Q. What computational methods predict the biological interactions of this compound?

- Molecular Docking : Software like AutoDock Vina models binding to target proteins (e.g., antimicrobial enzymes). For example, acetamide derivatives show π-π stacking with active-site residues .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using AMBER or GROMACS .

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Propiedades

IUPAC Name |

2-hydroxyimino-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-7-2-4-8(5-3-7)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWRKRLVPROQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.